molecular formula C18H12ClNO3 B1420736 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride CAS No. 1160260-77-4

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride

Cat. No. B1420736
M. Wt: 325.7 g/mol
InChI Key: QIJBWABLTHWMFS-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride, also known as 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carbonyl chloride, is an organic compound that has been studied for its potential applications in scientific research. It is a highly reactive compound and has been used in a variety of laboratory applications, including organic synthesis, photochemistry, and catalysis. This compound is widely available in the market, and its structure and properties have been well-characterized.

Scientific Research Applications

Synthesis of Antibacterial Agents

  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, synthesized from reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine, have been explored as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Anticonvulsant Activity

  • Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and studied for their anticonvulsant activity (Arustamyan et al., 2019).

Catalytic Applications

  • The enantioselective hydrogenation of 2-benzylquinolines and 2-functionalized and 2,3-disubstituted quinolines has been developed using an iridium-catalyzed system, which could be relevant for synthesizing enantiomerically pure compounds (Wang et al., 2009).

Chemosensor Development

  • Novel benzimidazoles and benzimidazo[1,2-a]quinolines have been synthesized for potential use as chemosensors for different cations (Hranjec et al., 2012).

Antibacterial and Antifungal Agents

Lipoxygenase Inhibition

  • N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized and evaluated for their antibacterial potential and inhibitory activity against lipoxygenase enzyme, indicating potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).

Biofilm Inhibition

  • New N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for their biofilm inhibitory action against certain bacterial strains, suggesting their use in controlling bacterial growth (Abbasi et al., 2020).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-18(21)13-10-15(20-14-4-2-1-3-12(13)14)11-5-6-16-17(9-11)23-8-7-22-16/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBWABLTHWMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167448
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride

CAS RN

1160260-77-4
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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